2-[1-(2-Furyl)ethylidene]malononitrile
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Overview
Description
“2-[1-(2-Furyl)ethylidene]malononitrile” is a chemical compound commonly referenced as FMN. It has a CAS Number of 62737-71-7 and a linear formula of C9H6N2O . The compound has a molecular weight of 158.16 .
Molecular Structure Analysis
The InChI code for “2-[1-(2-Furyl)ethylidene]malononitrile” is 1S/C9H6N2O/c1-7(8(5-10)6-11)9-3-2-4-12-9/h2-4H,1H3 . This code represents the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a melting point of 86-89°C . Its density is 1.161g/cm3, and it has a boiling point of 254.9°C at 760 mmHg . The compound’s exact mass is 158.04800, and it has a LogP value of 2.10026 .Scientific Research Applications
Chemical Recycling of Poly(ethylene terephthalate) (PET) : A study focused on the chemical recycling of PET from post-consumer soft-drink bottles through hydrolysis in either an alkaline or acid environment to recover pure terephthalic acid monomer. This process illustrates the interest in recycling and repurposing polymer materials for environmental sustainability (Karayannidis & Achilias, 2007).
Poly(N-isopropylacrylamide) and Copolymers in Biomedical Applications : Research on poly(N-isopropylacrylamide) (PNIPAAm) thermo-responsive hydrogels, which are investigated for applications such as controlled delivery of active molecules, tissue engineering, and regenerative medicine. This highlights the importance of polymers and copolymers in developing biomedical devices and materials (Lanzalaco & Armelin, 2017).
Safety And Hazards
properties
IUPAC Name |
2-[1-(furan-2-yl)ethylidene]propanedinitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c1-7(8(5-10)6-11)9-3-2-4-12-9/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCKEDGNRUKLQY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C#N)C1=CC=CO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344041 |
Source
|
Record name | [1-(Furan-2-yl)ethylidene]propanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90344041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(2-Furyl)ethylidene]malononitrile | |
CAS RN |
62737-71-7 |
Source
|
Record name | [1-(Furan-2-yl)ethylidene]propanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90344041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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